

# Application Notes and Protocols for Non-Destructive Testing of Lechatelierite Samples

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## Compound of Interest

Compound Name: LECHATELIERITE

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## Introduction

**Lechatelierite**, a naturally occurring amorphous silica glass formed by high-temperature events such as lightning strikes (fulgurites) and meteorite impacts, presents a unique material for scientific investigation. Its amorphous structure and formation under extreme conditions make it a subject of interest in geology, materials science, and potentially in pharmaceutical research as a novel drug delivery vehicle or for studying the effects of amorphization on silica-based compounds. The non-destructive testing (NDT) of these samples is crucial to preserve their integrity for subsequent analyses. This document provides detailed application notes and protocols for a suite of NDT methods applicable to **lechatelierite** samples.

## Raman Spectroscopy

Application: Raman spectroscopy is a powerful technique for the identification and structural characterization of **lechatelierite**. It can distinguish amorphous silica from crystalline polymorphs (e.g., quartz) and provide insights into the degree of structural disorder.<sup>[1][2][3]</sup> The technique relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of the material.<sup>[3]</sup>

Protocol:

- Sample Preparation:

- Ensure the **lechatelierite** sample is clean and free of surface contaminants. If necessary, gently clean the surface with a solvent like ethanol or isopropanol and allow it to dry completely.
- Mount the sample on a standard microscope slide or in a suitable sample holder. For small or irregularly shaped samples, a specialized mounting stage may be required to ensure stability during measurement.
- Instrumentation and Setup:
  - Utilize a Raman microscope system equipped with a high-sensitivity detector (e.g., a TE-cooled CCD).
  - Select an appropriate excitation laser wavelength. A 532 nm laser is often suitable for silica-based materials, offering a good balance between Raman scattering efficiency and minimizing fluorescence.<sup>[4]</sup> However, if fluorescence is an issue, a longer wavelength laser (e.g., 785 nm) may be necessary.
  - Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a peak at 520  $\text{cm}^{-1}$ ).
- Data Acquisition:
  - Focus the laser onto the surface of the **lechatelierite** sample using the microscope objective.
  - Set the laser power to a low level (e.g., < 4 mW) to avoid any laser-induced crystallization of the amorphous silica.<sup>[1]</sup>
  - Acquire Raman spectra over a spectral range of approximately 200 to 1400  $\text{cm}^{-1}$ .
  - The characteristic Raman spectrum of amorphous silica (**lechatelierite**) will show a broad band centered around 440-480  $\text{cm}^{-1}$ , in contrast to the sharp, well-defined peaks of crystalline quartz (major peak at ~464  $\text{cm}^{-1}$ ).<sup>[2]</sup>
- Data Analysis:
  - Process the raw spectra to remove any background fluorescence.

- Identify the characteristic broad peak of amorphous silica to confirm the presence of **lechatelierite**.
- The width and position of the main broad band can be correlated with the degree of structural disorder and density.[5]

#### Quantitative Data Summary: Raman Spectroscopy of Amorphous vs. Crystalline Silica

Parameter	Amorphous Silica (Lechatelierite)	Crystalline Silica (Quartz)
Main Raman Peak Position	~440 - 480 $\text{cm}^{-1}$ (broad)[2]	~464 $\text{cm}^{-1}$ (sharp)
Secondary Peaks	Broad features around 800 and 1060 $\text{cm}^{-1}$	Multiple sharp peaks
Peak Width (FWHM) of Main Peak	Significantly broader than crystalline form	Narrow

## X-Ray Fluorescence (XRF) Spectroscopy

Application: XRF is a non-destructive technique used to determine the elemental composition of a material. For **lechatelierite** samples, XRF can identify and quantify the presence of major, minor, and trace elements, providing insights into the precursor material and the formation environment.[6][7][8] This is particularly useful for assessing the purity of the silica and identifying any contaminants.

Protocol (adapted from ASTM E2926 for micro-XRF):[7][9]

- Sample Preparation:
  - No complex sample preparation is required for XRF, preserving the sample's integrity.
  - Ensure the surface to be analyzed is clean.
  - Place the sample in the spectrometer's sample chamber. For small fragments, a sample cup with a thin, X-ray transparent film (e.g., Mylar) can be used.

- Instrumentation and Setup:
  - Utilize a micro X-ray fluorescence ( $\mu$ -XRF) spectrometer for spatially resolved analysis of small or heterogeneous samples.[\[6\]](#)[\[7\]](#)
  - The instrument should be equipped with an energy-dispersive X-ray detector (EDS).[\[9\]](#)
  - Select appropriate excitation conditions (X-ray tube voltage and current) to optimize the detection of elements of interest.
- Data Acquisition:
  - Position the sample under the X-ray beam using the integrated camera.
  - Acquire the XRF spectrum for a sufficient duration to achieve good signal-to-noise for trace elements.
  - The instrument will detect characteristic X-rays emitted from the sample, which are indicative of the elements present.[\[10\]](#)
- Data Analysis:
  - Use the spectrometer's software to identify the elements present based on the energies of the detected X-ray peaks.
  - Perform quantitative analysis by comparing the peak intensities to those of certified reference materials or by using fundamental parameters-based quantification software.[\[11\]](#)

Quantitative Data Summary: XRF of a Representative Soda-Lime Glass (for comparison)

Oxide	Concentration Range (%)
SiO <sub>2</sub>	~70-74
Na <sub>2</sub> O	~12-16
CaO	~8-12
MgO	~0-4
Al <sub>2</sub> O <sub>3</sub>	~1-3
K <sub>2</sub> O	~0-1
Fe <sub>2</sub> O <sub>3</sub>	~0.05-0.2

Note: **Lechatelierite** is expected to be predominantly SiO<sub>2</sub>, with other elements present as impurities.

## Ultrasonic Testing (UT)

Application: Ultrasonic testing utilizes high-frequency sound waves to detect internal flaws such as cracks, voids, and inclusions within a material.[\[12\]](#)[\[13\]](#) For **lechatelierite** samples, UT can be used to assess internal integrity and identify subsurface defects that are not visible on the surface.

Protocol (Pulse-Echo Method):[\[12\]](#)

- Sample Preparation:
  - The sample surface should be relatively smooth to ensure good contact with the transducer.
  - Apply a couplant (e.g., glycerin or a commercial ultrasonic gel) to the surface of the sample to facilitate the transmission of sound waves.
- Instrumentation and Setup:
  - Use a high-frequency ultrasonic flaw detector and a suitable transducer (probe). For small samples, a focused transducer may be necessary.

- Calibrate the instrument using a reference standard with known acoustic properties similar to fused silica.
- Data Acquisition:
  - Place the transducer on the surface of the **lechatelierite** sample.
  - The instrument sends a pulse of ultrasonic waves into the sample.
  - These waves travel through the material and are reflected back to the transducer from the back surface or any internal discontinuities.
  - The instrument's display (A-scan) will show the initial pulse, the back-wall echo, and any echoes from internal flaws.
- Data Analysis:
  - The time-of-flight of the echoes can be used to determine the location and depth of any flaws.[\[14\]](#)
  - The amplitude of the flaw echo can provide information about its size.

Quantitative Data Summary: Ultrasonic Properties of Fused Silica (as a proxy for **Lechatelierite**)

Parameter	Value
Longitudinal Wave Velocity	$5.90 \times 10^3$ m/s <a href="#">[15]</a>
Shear Wave Velocity	$3.76 \times 10^3$ m/s
Acoustic Impedance	13.1 Mrayls
Attenuation	< 11 dB/m in the MHz frequency range <a href="#">[15]</a>

## Terahertz Time-Domain Spectroscopy (THz-TDS)

Application: THz-TDS is a non-destructive technique that probes the low-frequency vibrational modes of materials, making it particularly sensitive to the structure of amorphous solids.[\[16\]](#)[\[17\]](#)

For **lechatelierite**, THz-TDS can provide information about its refractive index and absorption coefficient in the terahertz range, which are related to its molecular structure and dynamics.

Protocol:

- Sample Preparation:
  - Samples should be prepared with parallel faces to a known thickness for accurate transmission measurements.
  - Ensure the surfaces are clean and free of contaminants.
- Instrumentation and Setup:
  - A standard THz-TDS spectrometer in a transmission configuration is used.
  - The system should be purged with dry air or nitrogen to minimize absorption by atmospheric water vapor.
- Data Acquisition:
  - A reference THz pulse is first measured without the sample in the beam path.
  - The **lechatelierite** sample is then placed in the beam path, and the transmitted THz pulse is measured.
  - The instrument records both the amplitude and phase of the THz electric field as a function of time.
- Data Analysis:
  - The time-domain data for the reference and sample pulses are converted to the frequency domain using a Fourier transform.
  - By comparing the amplitude and phase of the sample and reference spectra, the frequency-dependent refractive index and absorption coefficient of the **lechatelierite** can be calculated.<sup>[18]</sup>

Quantitative Data Summary: Terahertz Properties of a Representative Glass (EN-A1 boroaluminosilicate glass at 1 THz)[19]

Parameter	Value
Refractive Index (n)	2.376
Attenuation Coefficient ( $\alpha$ )	31.1 cm <sup>-1</sup>
Permittivity ( $\epsilon'$ )	5.64
Loss Tangent ( $\tan \delta$ )	0.062

## Optical Microscopy (including Refractive Index Measurement)

Application: Optical microscopy is a fundamental NDT method for the visual examination of **lechatelierite** samples. It can be used to characterize surface features, color, transparency, and the presence of inclusions. A key quantitative measurement that can be performed is the determination of the refractive index (RI), which is a characteristic property of glass.

Protocol (Refractive Index Measurement using the Oil Immersion Method - adapted from ASTM E1967):[20][21][22]

- Sample Preparation:
  - If the sample is large, a small fragment may need to be carefully removed.
  - The fragment is placed on a microscope slide.
- Instrumentation and Setup:
  - A phase-contrast microscope equipped with a hot stage is used.
  - A set of calibrated refractive index oils is required.
  - A monochromatic light source (typically 589 nm, the sodium D-line) is used.[23]

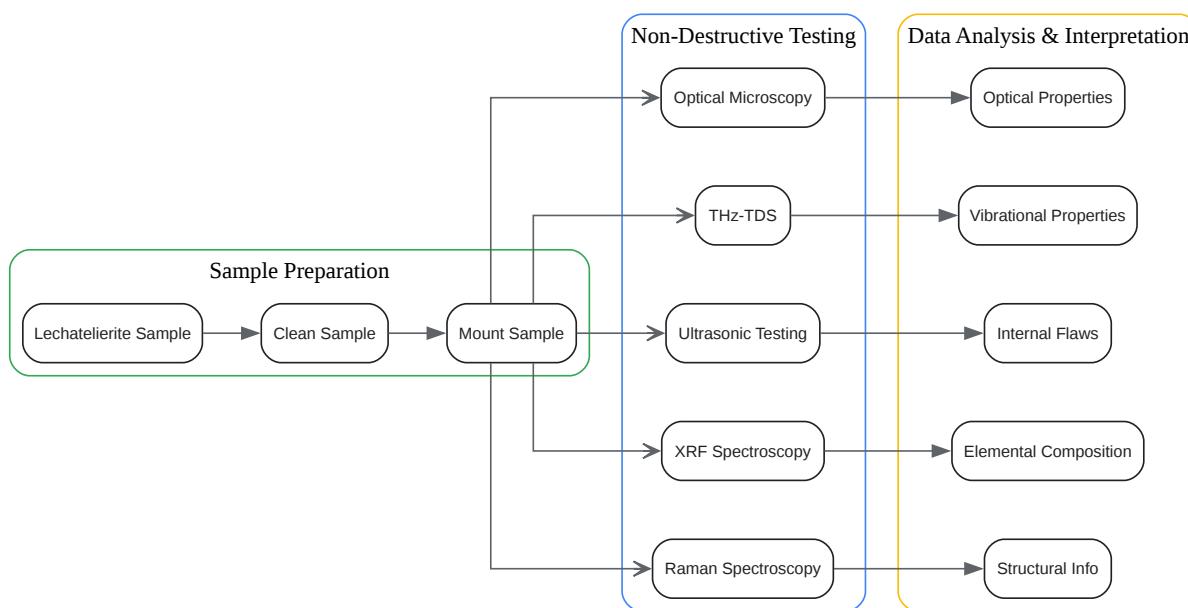


- Data Acquisition:
  - A drop of a calibrated refractive index oil is placed on the sample fragment on the microscope slide, and a coverslip is applied.
  - The slide is placed on the hot stage of the microscope.
  - The sample is observed through the microscope as the temperature of the oil is varied using the hot stage.
  - The Becke line, a bright halo around the fragment, will be visible when the refractive index of the oil and the glass are different.[\[23\]](#)
  - The temperature at which the Becke line disappears is the "match point," indicating that the refractive index of the oil is the same as that of the glass fragment.[\[21\]](#)
- Data Analysis:
  - The refractive index of the **lechatelierite** sample is determined from the known temperature-dependent refractive index of the calibrated oil at the match point temperature.

#### Quantitative Data Summary: Refractive Index of Amorphous Silica

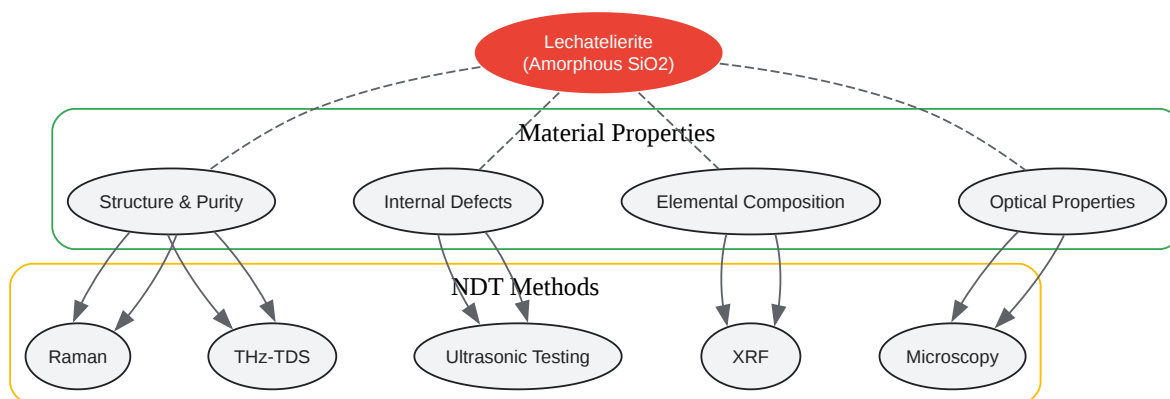
Material	Refractive Index (at 589 nm)
Fused Silica (Lechatelierite)	Approximately 1.458
Soda-Lime Glass (for comparison)	1.51 - 1.52

## Visualizations



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Caption: Workflow for NDT of **Lechatelierite**.



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Caption: NDT Methods and Properties Investigated.

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